molecular formula C23H25N3O4 B14944700 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B14944700
M. Wt: 407.5 g/mol
InChI Key: JISYWDDWTODOPY-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran moiety linked to a pyrazole ring, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves multiple steps, starting from readily available precursorsThe final step usually involves the coupling of the two moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is unique due to its combination of benzofuran and pyrazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C23H25N3O4/c1-15-20(22(28)26(25(15)4)17-10-6-5-7-11-17)24-19(27)14-29-18-12-8-9-16-13-23(2,3)30-21(16)18/h5-12H,13-14H2,1-4H3,(H,24,27)

InChI Key

JISYWDDWTODOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C

Origin of Product

United States

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